2-Bromo-1-ethyl-3-fluorobenzene
Overview
Description
2-Bromo-1-ethyl-3-fluorobenzene is a chemical compound with the molecular weight of 203.05 . It has the IUPAC name this compound and the InChI code 1S/C8H8BrF/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an ethyl group, and a fluoro group . The InChI key is YPCVKNZKNATPRC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 203.05 g/mol . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds .Scientific Research Applications
Palladium-Catalyzed Reactions
2-Bromo-1-ethyl-3-fluorobenzene is utilized in palladium-catalyzed carbonylative reactions with various nucleophiles. This process effectively combines carbonylation and nucleophilic substitution to create six-membered heterocycles in moderate to good yields (Chen, Natte, Neumann, & Wu, 2014).
Spectroscopic Investigation
The molecule is studied through FT-IR and FT-Raman spectroscopy, using DFT calculations for understanding its molecular geometry and vibrational frequencies. This research aids in the development of substituted benzene and explores the influence of bromine and fluorine atoms on benzene's geometry and vibrations (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).
Synthesis Studies
Research is also focused on synthesizing related compounds, such as 1,2-bis(bromomethyl)-4-fluorobenzene, from different starting materials. These studies include exploring various factors affecting the reaction and characterizing the product structures (Guo, 2009).
Photodissociation Analysis
The ultraviolet photodissociation of similar compounds, like 1-bromo-3-fluorobenzene, is studied using crossed molecular beams and translational spectroscopy. This research helps in understanding the effects of fluorine atom substitution and provides insights into the photodissociation mechanism (Gu, Wang, Huang, Han, He, & Lou, 2001).
Synthon Development
The compound is used in the preparation of versatile synthons like no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is important for 18F-arylation reactions in the field of radiopharmaceuticals (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Halodeboronation Applications
The compound has also been synthesized through the halodeboronation of aryl boronic acids, showcasing its potential in various organic transformations (Szumigala, Devine, Gauthier, & Volante, 2004).
Mechanism of Action
- In the first step, the electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Target of Action
The primary target of 2-Bromo-1-ethyl-3-fluorobenzene is the benzene ring, a highly stable structure due to its delocalized pi electrons . The benzene ring is a common component in many organic compounds and plays a crucial role in various biochemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This involves a two-step mechanism:
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways involving benzene derivatives . The resulting changes in the benzene ring can influence downstream effects, such as the formation of new compounds or the initiation of further chemical reactions .
Pharmacokinetics
Like other benzene derivatives, these properties can be influenced by factors such as the compound’s chemical structure, the presence of functional groups, and the conditions of the biological system .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific biochemical pathways it affects. As a benzene derivative, it may participate in a variety of chemical reactions, leading to diverse outcomes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by conditions such as temperature, pH, and the presence of other substances . Additionally, the compound’s stability and efficacy can be influenced by factors such as light exposure and storage conditions .
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-ethyl-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCVKNZKNATPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369889-90-6 | |
Record name | 2-bromo-1-ethyl-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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